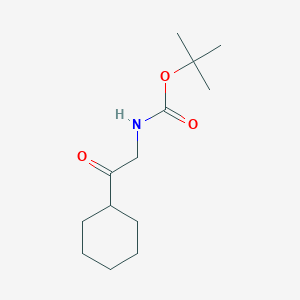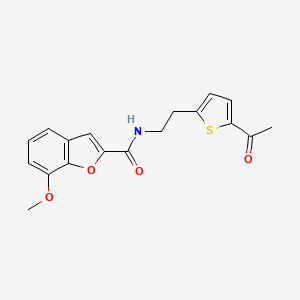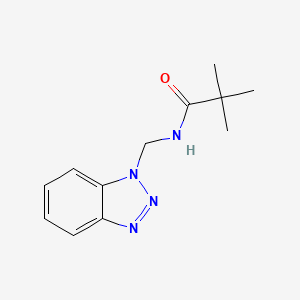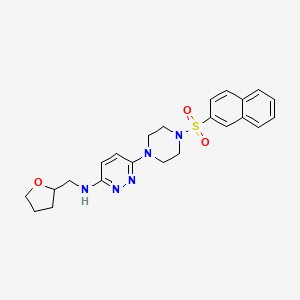
Methyl 5-bromo-2-(trifluoromethyl)nicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 5-bromo-2-(trifluoromethyl)nicotinate” is a research chemical . It has the empirical formula C8H5BrF3NO2 . The CAS number for this compound is 850864-56-1 .
Molecular Structure Analysis
The molecular weight of “this compound” is 284.03 . The SMILES string representation of this compound is O=C(OC)C(C=C1)=C(Br)N=C1C(F)(F)F .Physical And Chemical Properties Analysis
“this compound” is a solid . More detailed physical and chemical properties were not found in the available sources.Applications De Recherche Scientifique
Synthesis of Anti-Infective Agents
Methyl 6-chloro-5-(trifluoromethyl)nicotinate, closely related to Methyl 5-bromo-2-(trifluoromethyl)nicotinate, is an intermediate in the synthesis of novel anti-infective agents. Its synthesis is achieved through trifluoromethylation, highlighting its potential in pharmaceutical development (Mulder et al., 2013).
Preparation for Isotopic Labeling
The preparation of Methyl nicotinate-5-2H, a deuterium-labeled nicotinic acid, involves the use of Methyl 5-bromonicotinate. This process is significant for isotopic labeling in scientific research (Clark, 1976).
Development of Antibacterial Compounds
A series of 2,3,5,7-substituted-pyrido[2,3-d]pyrimidin-4(3H)-one derivatives, with potential antibacterial properties, were synthesized from 2-amino-N,6-substituted phenyl-4-(trifluoromethyl or methyl)nicotinamides, indicating the role of this compound derivatives in antibacterial research (Bheemanapalli et al., 2008).
Synthesis of Nicotinic Acetylcholine Receptor Analogs
In the study of nicotinic acetylcholine receptor binding, 3,5-disubstituted ring E analogs of methyllycaconitine were prepared using Methyl 5-bromo-nicotinate, underlining its application in neurological research (Huang et al., 2008).
Safety and Hazards
“Methyl 2-bromo-6-(trifluoromethyl)nicotinate”, a similar compound, has been classified as an eye irritant (Eye Irrit. 2) according to GHS classification . The compound has the signal word “Warning” and the hazard statement H319 . It’s recommended to handle it with appropriate safety measures, including wearing protective clothing and eye protection .
Mécanisme D'action
Target of Action
Methyl 5-bromo-2-(trifluoromethyl)nicotinate is a chemical compound with the molecular formula C8H5BrF3NO2 A related compound, 2-bromo-5-(trifluoromethyl)aniline, has been used in the synthesis and biochemical evaluation of a series of inhibitors of thehepatitis C virus (HCV) NS3 protease .
Mode of Action
If it acts similarly to its related compound, it may interact with the HCV NS3 protease, leading to inhibition of the enzyme and thus preventing the replication of the hepatitis C virus .
Biochemical Pathways
If it acts similarly to its related compound, it may affect theHCV replication pathway by inhibiting the NS3 protease .
Result of Action
If it acts similarly to its related compound, it may lead to the inhibition of HCV replication .
Propriétés
IUPAC Name |
methyl 5-bromo-2-(trifluoromethyl)pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF3NO2/c1-15-7(14)5-2-4(9)3-13-6(5)8(10,11)12/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKTGGZGFWIAWRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC(=C1)Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2475394.png)





![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]thiophene-2-sulfonamide](/img/structure/B2475403.png)
![2-[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2475404.png)

![2-(Azidomethyl)imidazo[1,2-a]pyrimidine](/img/structure/B2475408.png)
![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2475410.png)
![Ethyl 7-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2475414.png)

![1-[(5-Bromopyrimidin-2-yl)amino]-3-phenylpropan-2-ol](/img/structure/B2475417.png)